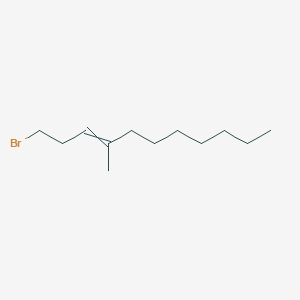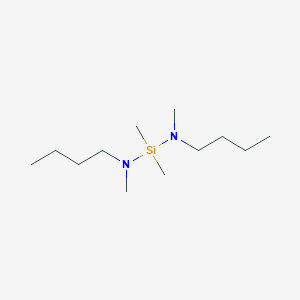![molecular formula C28H25Br B14214771 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene CAS No. 832744-35-1](/img/structure/B14214771.png)
1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene is an organic compound characterized by the presence of bromophenyl and hexylphenyl groups attached to a benzene ring through ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene typically involves the coupling of 4-bromophenylacetylene and 4-hexylphenylacetylene with a benzene derivative. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation. The use of copper(I) iodide as a co-catalyst and triethylamine as a base is common in these reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1-[(4-phenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl groups facilitate π-π interactions with aromatic systems, while the bromophenyl and hexylphenyl groups provide steric and electronic effects that influence the compound’s reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-Bromo-4-[(4-bromophenyl)ethynyl]benzene
- 4-[(4-Bromophenyl)ethynyl]pyridine
- 1-Bromo-4-ethynylbenzene
Comparison: 1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene is unique due to the presence of both bromophenyl and hexylphenyl groups, which provide a balance of electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts .
Properties
CAS No. |
832744-35-1 |
|---|---|
Molecular Formula |
C28H25Br |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-bromo-4-[2-[3-[2-(4-hexylphenyl)ethynyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C28H25Br/c1-2-3-4-5-7-23-10-12-24(13-11-23)14-16-26-8-6-9-27(22-26)17-15-25-18-20-28(29)21-19-25/h6,8-13,18-22H,2-5,7H2,1H3 |
InChI Key |
QSYJRCKALWETQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C#CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
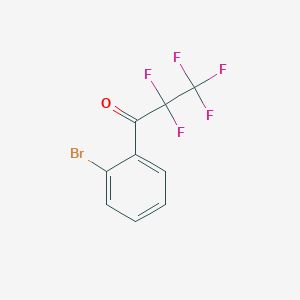
![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
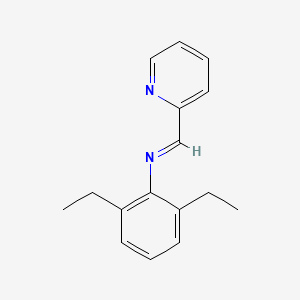
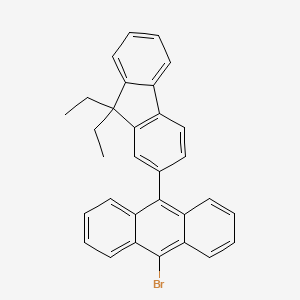
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
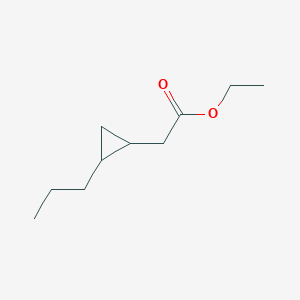
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
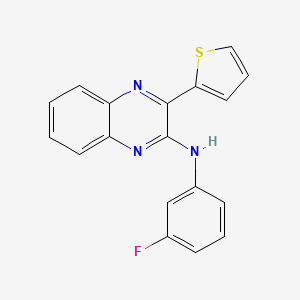
![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)
